molecular formula C26H33N3O7S B15033703 4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B15033703
M. Wt: 531.6 g/mol
InChI Key: ANPUTCIZVSMQDN-ZNTNEXAZSA-N
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Description

4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a benzenesulfonamide group, and multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the dimethoxyphenyl group and the dimethylamino propyl chain. The final steps involve the addition of the benzenesulfonamide group and the formation of the carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: A simpler compound with similar functional groups but lacking the pyrrole ring and benzenesulfonamide group.

    3,4-Dimethoxyphenylacetic acid: Another related compound with a different core structure but similar substituents.

Uniqueness

4-({2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and a pyrrole ring

Properties

Molecular Formula

C26H33N3O7S

Molecular Weight

531.6 g/mol

IUPAC Name

4-[(E)-[2-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C26H33N3O7S/c1-27(2)14-7-15-29-23(18-10-13-20(35-5)21(16-18)36-6)22(25(31)26(29)32)24(30)17-8-11-19(12-9-17)37(33,34)28(3)4/h8-13,16,23,30H,7,14-15H2,1-6H3/b24-22+

InChI Key

ANPUTCIZVSMQDN-ZNTNEXAZSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N(C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N(C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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